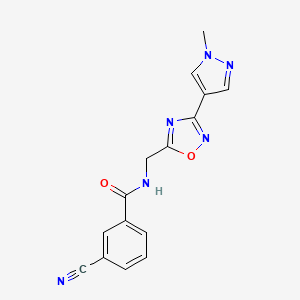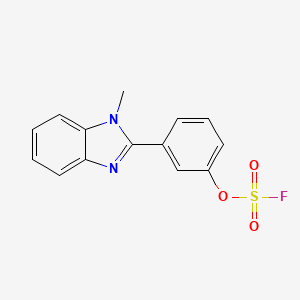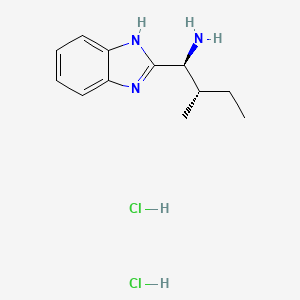
4-(Bromomethyl)-2-methoxypyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-methoxypyridine hydrobromide is an organic compound with the molecular formula C6H7Br2N. It is a substituted pyridine derivative, commonly used as an intermediate in organic synthesis. This compound is typically found as a white crystalline powder and is known for its reactivity due to the presence of the bromomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methoxypyridine hydrobromide generally involves the bromination of 4-methyl-2-methoxypyridine. One common method includes the reaction of 4-methyl-2-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to yield the desired bromomethyl derivative .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and environmentally friendly methods. One such method includes the use of hydrobromic acid (HBr) in combination with a suitable solvent like xylene, followed by azeotropic removal of water to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols or amines.
Scientific Research Applications
4-(Bromomethyl)-2-methoxypyridine hydrobromide is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methoxypyridine hydrobromide primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-methoxypyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)-3-methoxypyridine hydrobromide
Uniqueness
4-(Bromomethyl)-2-methoxypyridine hydrobromide is unique due to the presence of both the bromomethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The methoxy group can influence the electronic properties of the pyridine ring, thereby affecting the reactivity of the bromomethyl group.
Properties
IUPAC Name |
4-(bromomethyl)-2-methoxypyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVZYMSBGBFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)
![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![1-(3-CHLOROPHENYL)-4-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B3016664.png)
![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
![2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)





